molecular formula C26H16 B1628880 5-Phenylbenzo[J]fluoranthene CAS No. 210487-03-9

5-Phenylbenzo[J]fluoranthene

Cat. No.: B1628880
CAS No.: 210487-03-9
M. Wt: 328.4 g/mol
InChI Key: RIPDSSBXFUMOFU-UHFFFAOYSA-N
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Description

5-Phenylbenzo[J]fluoranthene: is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with a phenyl group attached to it. This compound is known for its unique structural properties and has been the subject of various scientific studies due to its interesting photophysical and fluorescence characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylbenzo[J]fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cyclodehydrogenation. The reaction conditions often require high temperatures and the presence of specific catalysts to facilitate the formation of the desired polycyclic structure .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylbenzo[J]fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Phenylbenzo[J]fluoranthene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Phenylbenzo[J]fluoranthene involves its interaction with various molecular targets and pathways. This compound can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with enzymes involved in metabolic processes, influencing their activity and potentially leading to toxic effects .

Comparison with Similar Compounds

  • Benzo[a]fluoranthene
  • Benzo[b]fluoranthene
  • Benzo[e]fluoranthene
  • Benzo[k]fluoranthene

Comparison: 5-Phenylbenzo[J]fluoranthene is unique due to the presence of the phenyl group, which influences its chemical reactivity and physical properties. Compared to other benzo-fluoranthenes, it exhibits distinct photophysical properties and has different applications in scientific research and industry .

Properties

IUPAC Name

14-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-23-25(19)24(16-20)22-14-13-18-9-4-5-11-21(18)26(22)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPDSSBXFUMOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610654
Record name 5-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-03-9
Record name 5-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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